molecular formula C8H15Cl2N3O2 B12307846 1-methyl-3-(morpholin-2-yl)-1H-pyrazol-5-ol dihydrochloride

1-methyl-3-(morpholin-2-yl)-1H-pyrazol-5-ol dihydrochloride

Cat. No.: B12307846
M. Wt: 256.13 g/mol
InChI Key: OHDQOTXZDBQPTO-UHFFFAOYSA-N
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Description

1-Methyl-3-(morpholin-2-yl)-1H-pyrazol-5-ol dihydrochloride is a chemical compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a morpholine group and a methyl group. The presence of the dihydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.

Preparation Methods

The synthesis of 1-methyl-3-(morpholin-2-yl)-1H-pyrazol-5-ol dihydrochloride typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through a cyclization reaction. This can be achieved by reacting a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Substitution with Morpholine: The next step involves the introduction of the morpholine group at the 2-position of the pyrazole ring. This can be accomplished through a nucleophilic substitution reaction using morpholine and an appropriate leaving group.

    Methylation: The final step involves the methylation of the pyrazole ring at the 1-position. This can be achieved using a methylating agent such as methyl iodide or dimethyl sulfate.

    Formation of the Dihydrochloride Salt: The compound is then converted to its dihydrochloride salt form by reacting it with hydrochloric acid.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-Methyl-3-(morpholin-2-yl)-1H-pyrazol-5-ol dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine group can be replaced with other nucleophiles under appropriate conditions.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding pyrazole and morpholine derivatives.

Common reagents and conditions used in these reactions include organic solvents such as ethanol, methanol, and dichloromethane, as well as catalysts like palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Methyl-3-(morpholin-2-yl)-1H-pyrazol-5-ol dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It can be used as a probe or ligand in biochemical assays to study enzyme activity, receptor binding, and other biological processes.

    Medicine: The compound may have potential therapeutic applications, including as an anti-inflammatory, antimicrobial, or anticancer agent, depending on its biological activity.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-methyl-3-(morpholin-2-yl)-1H-pyrazol-5-ol dihydrochloride depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The interaction with these targets can modulate various biochemical pathways, leading to the observed biological effects. For example, the compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

1-Methyl-3-(morpholin-2-yl)-1H-pyrazol-5-ol dihydrochloride can be compared with other similar compounds, such as:

    1-Methyl-3-(morpholin-2-yl)-1H-indazole hydrochloride: This compound has a similar structure but with an indazole ring instead of a pyrazole ring. It may exhibit different chemical and biological properties due to the structural differences.

    1-Methyl-3-(morpholin-2-yl)-1H-pyrazolo[3,4-b]pyridine hydrochloride: This compound has a pyridine ring fused to the pyrazole ring, which may affect its reactivity and biological activity.

    1-Methyl-3-(morpholin-2-ylmethyl)urea: This compound contains a urea group instead of a pyrazole ring, leading to different chemical and biological properties.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C8H15Cl2N3O2

Molecular Weight

256.13 g/mol

IUPAC Name

2-methyl-5-morpholin-2-yl-1H-pyrazol-3-one;dihydrochloride

InChI

InChI=1S/C8H13N3O2.2ClH/c1-11-8(12)4-6(10-11)7-5-9-2-3-13-7;;/h4,7,9-10H,2-3,5H2,1H3;2*1H

InChI Key

OHDQOTXZDBQPTO-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C=C(N1)C2CNCCO2.Cl.Cl

Origin of Product

United States

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